molecular formula C10H14ClNO B6222235 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride CAS No. 2758003-14-2

1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6222235
CAS No.: 2758003-14-2
M. Wt: 199.7
InChI Key:
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Description

1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring fused with an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1-benzofuran.

    Alkylation: The 2,3-dihydro-1-benzofuran undergoes alkylation with an appropriate alkyl halide, such as 1-bromoethane, in the presence of a base like sodium hydride.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the ethanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine hydrochloride: This compound has a similar structure but includes a chlorine substituent, which may alter its chemical and biological properties.

    1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine: This compound lacks the hydrochloride group and may exhibit different solubility and reactivity.

Uniqueness: 1-(2,3-Dihydro-1-benzofuran-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring and the presence of the ethanamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2758003-14-2

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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